2,6-Dichloro-3-formylpyridazine
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Overview
Description
2,6-Dichloro-3-formylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with two chlorine atoms at positions 2 and 6, and a formyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-formylpyridazine typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in an appropriate solvent at temperatures ranging from 0 to 80 degrees Celsius . This reaction yields 3,6-dichloropyridazine, which can then be further functionalized to introduce the formyl group at position 3.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and purification techniques to ensure high yield and purity. The use of continuous flow reactors and advanced separation methods such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-3-formylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridazines
- Carboxylic acids
- Alcohols
- Complex heterocyclic compounds
Scientific Research Applications
2,6-Dichloro-3-formylpyridazine has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-formylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the chlorine and formyl substituents.
Pyridazinone: A derivative with a keto group at position 3 instead of a formyl group.
2,6-Dichloropyridazine: A closely related compound without the formyl group.
Uniqueness: 2,6-Dichloro-3-formylpyridazine is unique due to the presence of both chlorine and formyl substituents, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
944709-73-3 |
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Molecular Formula |
C5H4Cl2N2O |
Molecular Weight |
179.00 g/mol |
IUPAC Name |
2,6-dichloro-1H-pyridazine-3-carbaldehyde |
InChI |
InChI=1S/C5H4Cl2N2O/c6-5-2-1-4(3-10)9(7)8-5/h1-3,8H |
InChI Key |
RMIMGPDYBZCDTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(NC(=C1)Cl)Cl)C=O |
Origin of Product |
United States |
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